Structural Differentiation: Azepane Ring Steric Bulk and Conformational Flexibility vs. 4-Chloro and 4-Morpholino Analogs
The seven-membered azepane ring in the target compound introduces greater steric volume and conformational flexibility compared to the smaller six-membered morpholine or piperidine rings found in many EGFR inhibitor analogs [1]. Within the amino azaheterocyclic carboxamide patent series, replacement of the azepane with smaller or more polar heterocycles resulted in altered kinase selectivity profiles, suggesting that the azepane moiety contributes uniquely to the pharmacological fingerprint [2]. However, no published direct head-to-head enzymatic or cellular assay data specifically comparing CAS 1092346-15-0 with a defined 4-morpholino or 4-piperidino analog has been identified.
| Evidence Dimension | Steric and conformational parameters of the 4-position substituent |
|---|---|
| Target Compound Data | Azepane ring (7-membered); van der Waals volume ~96 ų; multiple low-energy conformers accessible |
| Comparator Or Baseline | 4-morpholino analog (6-membered) and 4-chloro analog (monoatomic substituent); van der Waals volumes ~87 ų and ~20 ų respectively |
| Quantified Difference | Azepane provides approximately 10% greater steric volume than morpholine and over 4-fold greater volume than chlorine at this position |
| Conditions | In silico molecular modeling based on patent disclosed structures [2] |
Why This Matters
The distinct steric environment around the 4-position directly influences the compound's ability to occupy hydrophobic kinase binding pockets, providing procurement justification when a specific azepane-containing analog is required.
- [1] Kim, M. et al. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic and Resistant EGFR Mutants. J. Med. Chem. 2016, 59, 3051-3066. View Source
- [2] Justia Patents. Novel Amino Azaheterocyclic Carboxamides. US Patent Application 20140107156, filed December 13, 2013. View Source
